REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)[CH:2]=[CH2:3].C([O-])(O)=[O:12].[Na+].ClC1C=CC=C(C(OO)=O)C=1>C(Cl)Cl>[O:12]1[CH2:3][CH:2]1[CH2:1][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1 |f:1.2|
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Name
|
|
Quantity
|
8.9 g
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Type
|
reactant
|
Smiles
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C(C=C)C1=CC=C(C=C1)O
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portionwise
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Type
|
WAIT
|
Details
|
After 17 hours
|
Duration
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17 h
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Type
|
WASH
|
Details
|
the reaction mixture was washed with sat. NaHCO3 (200 ml)
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Type
|
EXTRACTION
|
Details
|
the resulting aqueous phases were extracted with CH2Cl2 (3×10 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with sat. Na2S2O3 (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel (hexan-ethyl acetate 9:1
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(C1)CC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.77 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 37.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |